
1-(4-Methyl-3-pentenyl)-1-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-3-pentenyl)-1-cyclohexene is an organic compound with the molecular formula C13H20 It is a cyclohexene derivative with a 4-methyl-3-pentenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-3-pentenyl)-1-cyclohexene can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexene with 4-methyl-3-pentenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexene, followed by nucleophilic substitution with the halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The use of continuous flow reactors can also improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-3-pentenyl)-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Pd/C, hydrogen gas (H2), and other reducing agents.
Substitution: Br2, Cl2, and other halogenating agents.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
1-(4-Methyl-3-pentenyl)-1-cyclohexene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3-pentenyl)-1-cyclohexene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. In reduction reactions, hydrogenation occurs at the double bonds, resulting in the formation of saturated hydrocarbons.
Molecular Targets and Pathways:
Oxidation: The double bonds in the cyclohexene ring and the 4-methyl-3-pentenyl substituent are primary targets.
Reduction: The double bonds are reduced to single bonds, leading to the formation of alkanes.
Substitution: The hydrogen atoms on the cyclohexene ring are replaced by halogen atoms.
Comparison with Similar Compounds
- Cyclohexene
- 1-Methylcyclohexene
- 4-Methyl-1-cyclohexene
Properties
CAS No. |
73301-20-9 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C12H20/c1-11(2)7-6-10-12-8-4-3-5-9-12/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
NOAPTGDBUCYZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
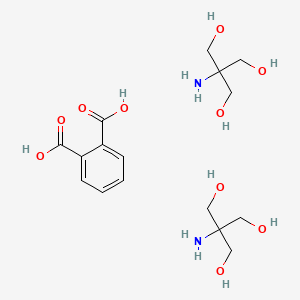
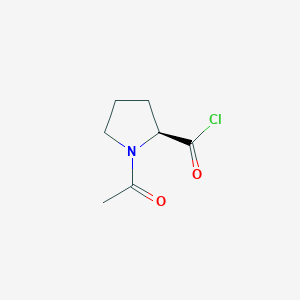
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)

![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
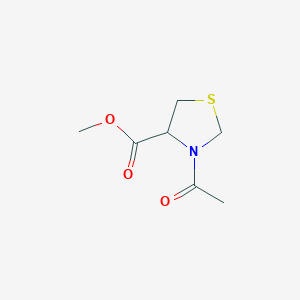
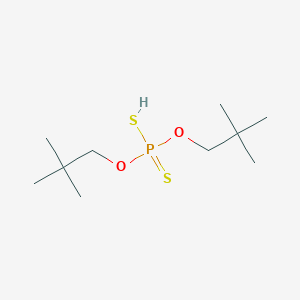
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
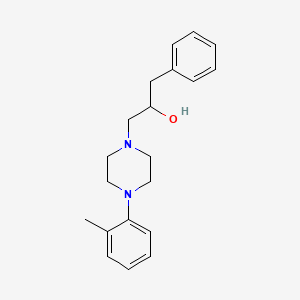

![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
